N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(m-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-4-2-5-16(12-15)13-21(25)23-18-8-7-17-9-10-24(19(17)14-18)22(26)20-6-3-11-27-20/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQAFHFEFXATPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(m-tolyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structure, featuring both thiophene and indole moieties, suggests potential for diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes:
- Indole moiety : Known for its role in numerous biological processes.
- Thiophene ring : Associated with various pharmacological activities.
- Acetamide group : Imparts additional stability and solubility.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. In particular, it has demonstrated efficacy against non-small cell lung cancer (NSCLC) cells by inducing apoptosis and inhibiting cell growth. The compound's mechanism involves targeting specific kinases involved in cancer progression.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | c-MET | 8.1 | Inhibition of kinase activity |
| Other derivatives | Various targets | Varies | Induction of apoptosis |
2. Antiviral Activity
Preliminary studies have suggested that this compound may possess antiviral properties, particularly against certain viral pathogens. Its structural features allow it to interact with viral proteins, potentially inhibiting their function.
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound selectively inhibits c-MET and other tyrosine kinases, disrupting signaling pathways crucial for tumor growth and survival.
- Receptor Binding : Its indole structure allows for high-affinity binding to multiple receptors, influencing cellular responses.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- NSCLC Treatment : In a xenograft mouse model, administration of the compound restored sensitivity to EGFR-targeted therapies, suggesting its potential as an adjunct therapy in resistant cancer cases .
- Viral Infections : A study evaluating the antiviral activity against a range of viruses indicated that modifications to the thiophene ring enhanced activity, with some derivatives showing promising results at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
